![molecular formula C10H21ClN2O3 B12575453 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 444723-72-2](/img/structure/B12575453.png)
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with a complex structure that includes an imidazolium core and multiple ethoxy groups
Méthodes De Préparation
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium core can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as bromide, iodide, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium bromide (NaBr) or sodium acetate (NaOAc) in polar solvents are typically employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Corresponding halides or acetates.
Applications De Recherche Scientifique
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets. The imidazolium core can interact with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. The ethoxy groups enhance the solubility and bioavailability of the compound, facilitating its transport and interaction within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylene glycol p-toluenesulfonate: Similar structure with multiple ethoxy groups but different functional groups.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains hydroxyethoxy groups but has a different core structure.
Uniqueness
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its imidazolium core combined with multiple ethoxy groups, providing a balance of reactivity and solubility. This combination makes it particularly useful in applications requiring both stability and reactivity .
Propriétés
Numéro CAS |
444723-72-2 |
|---|---|
Formule moléculaire |
C10H21ClN2O3 |
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
2-[2-[2-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-11-2-3-12(10-11)4-6-14-8-9-15-7-5-13;/h2-3,13H,4-10H2,1H3;1H |
Clé InChI |
SCWJFMVFZINDOB-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C=C1)CCOCCOCCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)
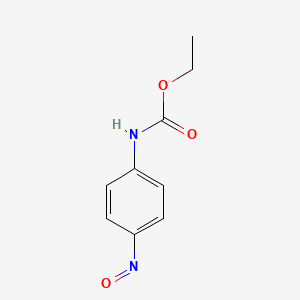
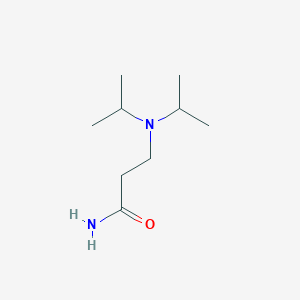
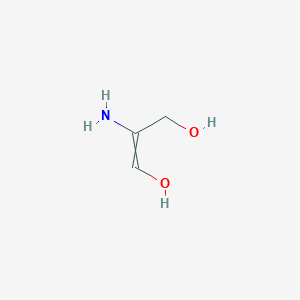

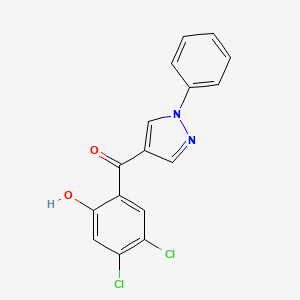
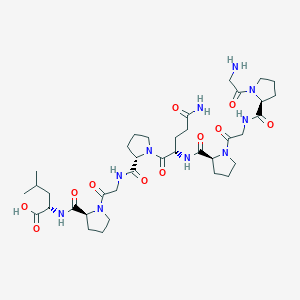

![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
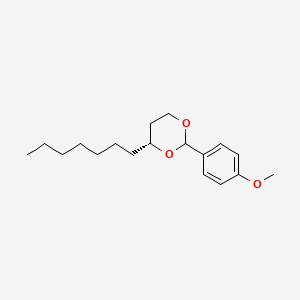


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
